1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
This compound belongs to the pyrimidinetrione family, characterized by a six-membered heterocyclic core with three ketone groups. The 1,3-dimethyl substituents enhance stability and modulate electronic properties, while the 5-position is functionalized with a methylene bridge linked to a 4-(methylsulfanyl)phenyl group. Its synthesis typically involves Claisen–Schmidt condensations or Michael additions, as seen in analogous pyrimidinetrione derivatives .
Properties
IUPAC Name |
1,3-dimethyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINHQOCWELYKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)SC)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antimicrobial activity, suggesting that their targets could be key proteins or enzymes in microbial organisms.
Mode of Action
It’s synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido. This suggests that it might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target molecules.
Biochemical Pathways
Based on its antimicrobial activity, it can be inferred that it may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.
Result of Action
Given its antimicrobial activity, it can be inferred that it likely leads to the inhibition or death of microbial organisms.
Biological Activity
1,3-Dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS No. 444151-79-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrimidine core with various functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C14H14N2O3S
- Molar Mass : 290.34 g/mol
- Structural Features : The compound contains a methylsulfanyl group and a methylene bridge connecting to a phenyl ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molar Mass | 290.34 g/mol |
| CAS Number | 444151-79-5 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including those similar to this compound. Notably, compounds with similar structures have shown significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for certain derivatives .
Case Study: Antibacterial Testing
In one study, several pyrimidine derivatives were synthesized and tested for their antibacterial activity. The compound exhibited strong binding interactions with key residues in bacterial enzymes like DNA gyrase, which is crucial for bacterial DNA replication. The binding energies indicated that these compounds could serve as effective antibacterial agents .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Compounds in this class have demonstrated inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions such as Alzheimer's disease and urinary tract infections .
Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of the compound have been assessed using various cell lines including HaCat and Balb/c 3T3 cells. Results from MTT assays indicate promising cytotoxic activity at specific concentrations, suggesting potential applications in cancer therapy .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity and interaction mechanisms of the compound with target proteins. The analysis revealed that the compound forms multiple hydrogen bonds with amino acid residues in target enzymes, enhancing its potential as a therapeutic agent .
Binding Interaction Highlights
- DNA Gyrase : Strong hydrogen bonds were observed with SER1084 and ASP437.
- Stabilization Mechanisms : Pi-Pi stacking interactions with nucleotides further stabilize the binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinetrione derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Pyrimidinetrione Derivatives
Key Structural and Functional Insights :
Electronic Effects :
- The methylsulfanyl group in the target compound provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., dichlorophenyl in ). This influences redox behavior and electrophilic substitution reactivity .
- Halogenated derivatives (e.g., 3,4-dichlorophenyl in ) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Biological Activity: Furan- and pyrazole-substituted analogs () show promise as enzyme inhibitors due to planar aromatic systems enabling π-π stacking with biological targets.
Synthetic Routes :
- The target compound shares a Claisen–Schmidt condensation pathway with furylmethylene derivatives (), but its methylsulfanyl group requires additional steps for regioselective introduction .
- Thioxo derivatives () are synthesized via condensation with thiobarbituric acid, diverging from the triethylamine-mediated routes used for sulfanyl analogs .
Thermal and Solubility Properties: Methylsulfanyl and thioxo groups lower melting points compared to hydroxyl- or halogen-substituted derivatives, as seen in the catechol compound (mp 260°C, ) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
